molecular formula C27H25N3O3S B2673310 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 894559-55-8

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide

Cat. No.: B2673310
CAS No.: 894559-55-8
M. Wt: 471.58
InChI Key: COHTWXFTOZMTMU-UHFFFAOYSA-N
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Description

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide features a spiro[indoline-3,2'-thiazolidin] scaffold with two ketone groups at positions 2 and 4', a 3,5-dimethylphenyl substituent on the thiazolidinone ring, and an N-(o-tolyl)acetamide moiety at position 1 of the indoline (Fig. 1). This structural framework is associated with diverse biological activities, as seen in analogous spiro-thiazolidinone derivatives, including anti-inflammatory, antimicrobial, and central nervous system (CNS)-targeting properties . The 3,5-dimethylphenyl group enhances steric bulk and lipophilicity, while the o-tolyl acetamide may influence hydrogen bonding and target engagement.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-12-18(2)14-20(13-17)30-25(32)16-34-27(30)21-9-5-7-11-23(21)29(26(27)33)15-24(31)28-22-10-6-4-8-19(22)3/h4-14H,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHTWXFTOZMTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C29H29N3O3S
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 893786-31-7

The compound's structure includes:

  • A spiro[indoline-thiazolidine] core.
  • An acetamide group , which is often associated with biological activity.
  • Substituents like 3,5-dimethylphenyl and o-tolyl , which may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar thiazolidine derivatives. For instance:

  • Compounds with thiazole rings demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .
  • The presence of specific substituents, such as halogens or alkyl groups, significantly influenced the antimicrobial efficacy. For example, compounds with dichloro substitutions exhibited enhanced activity against Gram-positive bacteria .

The compound under review may exhibit similar properties due to its structural features. Preliminary in vitro assays could be designed to evaluate its Minimum Inhibitory Concentration (MIC) against various pathogens.

Anticancer Activity

The potential anticancer effects of related compounds have been documented extensively:

  • Histone deacetylase (HDAC) inhibitors have shown promise in inducing apoptosis in cancer cells through various mechanisms including cell-cycle arrest and oxidative stress .
  • The compound's ability to modulate epigenetic factors could be investigated further to assess its anticancer capabilities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings from related research include:

  • Modifications at the N-position and the presence of electron-withdrawing groups significantly affect the potency and selectivity of thiazolidine derivatives .
  • The introduction of bulky groups or specific halogen substitutions can enhance lipophilicity and cellular uptake, potentially leading to improved therapeutic effects .

Case Studies

  • Thiazolidine Derivatives : A study on various thiazolidine derivatives revealed that compounds with specific substitutions exhibited potent antimicrobial and anticancer activities. For example, a derivative with a 4-methoxy group showed superior HDAC inhibition compared to others .
  • Antimicrobial Screening : A series of thiazole derivatives were screened against resistant bacterial strains, revealing that modifications at key positions significantly impacted their MIC values. Such findings suggest that similar strategies could be employed for optimizing the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide exhibit significant antimicrobial properties. For instance:

  • A study on thiazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The thiazolidine component may enhance interactions with bacterial targets, suggesting potential for developing effective antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies:

  • Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have been linked to inducing apoptosis in cancer cells. The inhibition of HDAC can lead to cell cycle arrest and trigger pathways for cell death .
  • Specific derivatives have shown efficacy against various cancer cell lines, indicating mechanisms involving modulation of gene expression and tumor suppression .

Study 1: Antimicrobial Efficacy

A study evaluating antimicrobial activity revealed:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus. Enhanced activity was noted with specific substituents present, indicating structure-activity relationships that could inform future drug design .

Study 2: Anticancer Activity

Research focused on HDAC inhibitors demonstrated:

  • Compounds structurally related to This compound showed significant potency in inhibiting growth in cancer cell lines. For example, derivatives were tested at a concentration of 105M10^{-5}M, showing substantial growth inhibition against various cancer types .

Summary of Applications

Application TypeDescriptionKey Findings
AntimicrobialPotential for treating resistant bacterial infectionsMIC values as low as 8 µg/mL against MRSA; structure-activity relationships observed
AnticancerInduction of apoptosis via HDAC inhibitionSignificant growth inhibition in cancer cell lines; effective at 105M10^{-5}M concentration

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Spiro[indoline-3,2'-thiazolidin] Derivatives

Compound Name Substituent on Thiazolidinone Acetamide/Functional Group Biological Activity Reference
Target Compound 3,5-Dimethylphenyl N-(o-tolyl)acetamide Not reported in evidence -
1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid 4-Chlorophenyl 5'-Carboxylic acid Structural analysis (X-ray)
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a-4g) Variable aryl groups Benzo[d]thiazol-2-ylthio Anti-inflammatory, antibacterial
3'-Spiro[1',3',4'-oxadiazolyl]-5'-indol-2-ones (Ashok Kumar et al.) Oxadiazolyl, substituted phenyl - Anticonvulsant, antipsychotic
3-Spiro-thiazolo[4,5-c]isoxazol derivatives (Talesara et al.) Pyridin-2-yl, acetate phenyl - Antimicrobial
Key Observations:

Substituent Effects: The 3,5-dimethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-chlorophenyl group in the analog from . This may enhance membrane permeability but reduce solubility . The N-(o-tolyl)acetamide group differs from the 5'-carboxylic acid in , which likely alters ionization state and hydrogen-bonding capacity.

Biological Activity Trends: Compounds with benzothiazole-thioether acetamide side chains (e.g., 4a-4g) demonstrated potent anti-inflammatory and antibacterial activity, with compound 5d being the most active . The target’s o-tolyl acetamide may exhibit similar or divergent activity depending on electronic and steric interactions. Oxadiazole-containing spiro derivatives () showed anticonvulsant and antipsychotic activity, suggesting the spiro-thiazolidinone core’s versatility in targeting CNS receptors .

Synthetic Routes :

  • The analog in was synthesized via cyclocondensation, while employed heterocyclization of hydrazide intermediates. The target compound likely follows a similar pathway, involving spiro-ring formation through intramolecular cyclization .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may reduce aqueous solubility relative to the analog, necessitating formulation optimization .

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